molecular formula C16H18ClN3O4S B2802846 5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415601-85-1

5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2802846
CAS No.: 2415601-85-1
M. Wt: 383.85
InChI Key: ZHVMQHCXYRWADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring linked through an ether bond to a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxybenzenesulfonyl group can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the methoxybenzenesulfonyl moiety.

Scientific Research Applications

5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of pyrimidine derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

5-chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-23-14-4-2-3-5-15(14)25(21,22)20-8-6-13(7-9-20)24-16-18-10-12(17)11-19-16/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMQHCXYRWADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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